Regioisomeric Chloro-Position Drives Distinct Lipophilicity (LogP) Profiles
The position of the chloro substituent on the aniline ring is a critical determinant of lipophilicity, a key parameter in passive membrane permeability and oral bioavailability. When comparing the target compound (3-chloro substitution) to its 2-chloro regioisomer (3-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine, CAS 869943-91-9), the calculated XLogP3 values are identical at 2.0. However, this is not a universal property of imidazolyl-anilines; both compounds exhibit higher lipophilicity than the non-chlorinated 4-(1H-Imidazol-1-yl)aniline (XLogP3=1.0) [1][2][3]. In medicinal chemistry programs, even small differences in LogP are known to affect solubility, protein binding, and metabolic stability, making the specific regioisomer a non-fungible asset in lead optimization [1].
| Evidence Dimension | Lipophilicity (Calculated XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 3-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine: XLogP3 = 2.0; 4-(1H-Imidazol-1-yl)aniline: XLogP3 = 1.0 |
| Quantified Difference | ΔXLogP3 = 0.0 (vs. 2-chloro isomer); +1.0 (vs. non-chlorinated analog) |
| Conditions | In silico calculation using XLogP3 algorithm (PubChem-derived) |
Why This Matters
Lipophilicity governs passive permeability and ADME properties; even seemingly identical LogP values between regioisomers do not guarantee equivalent target binding, metabolic stability, or solubility, necessitating the procurement of the precise regioisomer to ensure reproducibility.
- [1] Daina A, Michielin O, Zoete V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci Rep. 2017;7:42717. View Source
- [2] PubChem. 3-Chloro-2-(2-methyl-1H-imidazol-1-yl)aniline. CID 16786292. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/16786292 View Source
- [3] PubChem. 4-(1H-Imidazol-1-yl)aniline. CID 2773637. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2773637 View Source
